molecular formula C5H9N3OS B2875765 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine CAS No. 1191998-54-5

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B2875765
M. Wt: 159.21
InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” were not found, there are methods for synthesizing related compounds. For instance, the synthesis of a compound called metoprolol EP Impurity D, which has a similar structure, was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .

Scientific Research Applications

Antimicrobial and Anticancer Properties

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective abilities and antimicrobial activities against specific strains like S. epidermidis. Some compounds exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential in chemotherapy strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield make them suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).

Antifungal Effects

Derivatives containing 1,3,4-thiadiazole have been synthesized and tested for their antifungal effects against species like Aspergillus terreus and Aspergillus niger. The results showed that certain compounds have a more significant effect compared to others, indicating the potential for developing effective antifungal agents (Jafar et al., 2017).

Corrosion Inhibition

The 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has been investigated as a corrosion inhibitor for mild steel in an acidic environment. It demonstrated a high protection degree, suggesting its effectiveness as a corrosion inhibitor. The adsorption of molecules fits the Langmuir isotherm model, and computational studies correlated the protection properties with quantum chemical parameters (Attou et al., 2020).

Antihypertensive Agents

Aryloxy propanoyl thiadiazoles synthesized from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles have been explored as potential antihypertensive agents. The synthesis route involves condensation with naphthalenyloxymethyl oxirane, showing the diverse pharmacological potential of 1,3,4-thiadiazole derivatives (Samel & Pai, 2010).

properties

IUPAC Name

3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWSFCTTYMFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-propionamidine hydrochloride (4.8 g, 0.035 mol) in methanol (20 mL) at 0° C. under vigorous stirring was added dropwise bromine (1.78 mL, 0.035 mol) and a 5.4M sodium methylate solution in methanol (13 mL, 0.035 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (3.37 g, 0.035 mol) in methanol (20 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and then filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(2-methoxy-ethyl)-[1,2,4]thiadiazol-5-ylamine (4.08 g, 74%) as a light yellow solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
3.37 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

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